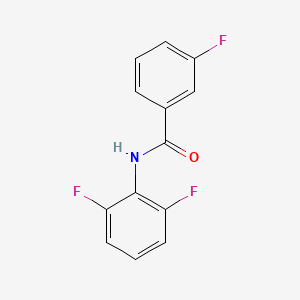

N-(2,6-difluorophenyl)-3-fluorobenzamide

Descripción

N-(2,6-Difluorophenyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 3-position of the benzoyl ring and the 2,6-positions of the aniline ring. This compound belongs to a class of molecules where fluorine substitution is strategically employed to modulate electronic, steric, and pharmacokinetic properties.

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMWYOXWMNFWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(2,6-difluorophenyl)-3-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

N-(2,6-difluorophenyl)-3-fluorobenzamide interacts with its target, CDK2, by binding to the active site of the enzyme. This interaction inhibits the activity of CDK2, leading to a halt in the cell cycle progression, thereby preventing cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. The downstream effects include the prevention of DNA replication and mitosis, leading to cell cycle arrest. This can result in the death of rapidly dividing cells, such as cancer cells.

Result of Action

The molecular effect of N-(2,6-difluorophenyl)-3-fluorobenzamide’s action is the inhibition of CDK2 activity. On a cellular level, this leads to cell cycle arrest, preventing cell division and potentially leading to cell death. This can be particularly effective against rapidly dividing cells.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N-(2,6-difluorophenyl)-3-fluorobenzamide, we compare it with structurally related fluorinated benzamides, focusing on substitution patterns, synthetic routes, and physicochemical data.

Fluorine Substitution Patterns

The compound’s unique fluorine arrangement distinguishes it from analogs:

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Features 2,3-difluoro substitution on the aniline ring and a single fluorine at the benzamide’s 2-position. This compound lacks tri-fluorinated analogs, highlighting the rarity of trisubstituted fluorine configurations in similar scaffolds .

- N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxamide (): Combines a difluorophenyl group with a pyrazole-carboxamide core. The cyanophenyl substituent introduces polar nitrile functionality, altering solubility and binding affinity compared to purely fluorinated derivatives .

- N-(2,6-Difluoro-3-hydroxyphenyl)-2,6-difluoro-3-(3-fluorophenyl)benzamide (): Contains additional hydroxyl and fluorophenyl groups, increasing hydrogen-bonding capacity and molecular weight (MW: ~421.4 g/mol) compared to the simpler N-(2,6-difluorophenyl)-3-fluorobenzamide .

Key Research Findings and Implications

- Structural Uniqueness: The absence of tri-fluorinated benzamide analogs () underscores the novelty of N-(2,6-difluorophenyl)-3-fluorobenzamide’s substitution pattern, which may optimize electronic effects (e.g., σ-induction) without excessive steric hindrance.

- Synthetic Accessibility : Lower yields in analogs with complex cores (e.g., pyrazole, ) suggest that N-(2,6-difluorophenyl)-3-fluorobenzamide’s simpler structure could streamline scale-up processes.

- Biological Potential: While agrochemical derivatives () prioritize trifluoromethyl groups for efficacy, the dual fluorine arrangement in N-(2,6-difluorophenyl)-3-fluorobenzamide may offer a balance of lipophilicity and target selectivity for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.